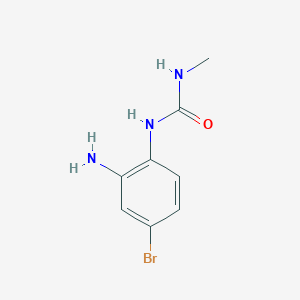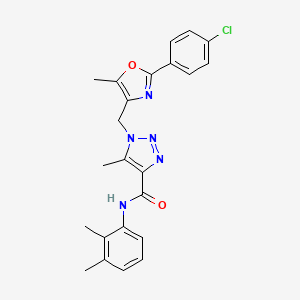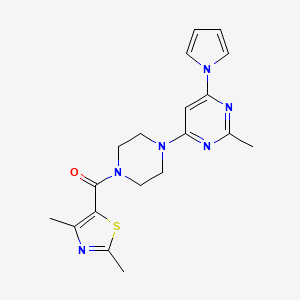![molecular formula C20H24N2O5S B2924534 2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide CAS No. 899976-22-8](/img/structure/B2924534.png)
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains two phenyl rings (benzene rings), which are substituted with various functional groups including methoxy (-OCH3) and acetamide (-NHCOCH3) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. The methoxy groups could potentially be introduced using a methylation reaction, while the acetamide group might be added through a reaction with an appropriate amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two phenyl rings, which are likely to be planar due to the nature of the carbon-carbon bonds in the benzene ring. The presence of the methoxy and acetamide groups would introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the methoxy groups might be susceptible to demethylation under certain conditions, while the acetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups might increase its solubility in organic solvents, while the acetamide group could potentially form hydrogen bonds .科学的研究の応用
Biological Effects of Acetamide Derivatives
Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives An Update
This study provides a comprehensive review of the toxicology and biological effects of acetamide and its derivatives. It updates previous knowledge, adding considerable information on the biological consequences of exposure to these chemicals, including their commercial importance and the environmental toxicology data that has emerged over the years. The review suggests varying biological responses among these chemicals, influenced by their material biology and usage (Kennedy, 2001).
Environmental Impact and Removal Techniques
Environmental protection by the adsorptive elimination of acetaminophen from water A Comprehensive Review
This paper discusses the significance of removing acetaminophen (a related acetamide derivative) from water due to its environmental impact and presents a review of recent progress in adsorption methods for its elimination. It highlights the efficiency of various adsorbents and discusses future perspectives in the area of process costing, adsorbent regeneration, and mechanistic investigations (Igwegbe et al., 2021).
Potential Mechanisms of Action and Therapeutic Uses
Existing and Potential Therapeutic Uses for N-acetylcysteine The Need for Conversion to Intracellular Glutathione for Antioxidant Benefits
This review explores the therapeutic uses of N-acetylcysteine (NAC), focusing on its role as a precursor for glutathione synthesis, which is crucial for its antioxidant benefits. It discusses the mechanisms of action of NAC in various therapeutic settings, including its use in acetaminophen (paracetamol) overdose treatment, suggesting that NAC's strength lies in targeted replenishment of glutathione in deficient cells (Rushworth & Megson, 2014).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-10-5-15(13-19(18)27-2)14-20(23)21-16-6-8-17(9-7-16)22-11-3-4-12-28(22,24)25/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJGUIWXFZYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)
![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2924460.png)







